3-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It features a cyclohexyl group, a fluorophenyl group, and a piperazine ring, making it a structurally complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced by reacting the piperazine intermediate with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group to the piperazine derivative. This can be achieved by reacting the intermediate with cyclohexyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.
Pharmacology: The compound is used in research to understand its binding affinity and selectivity towards various receptors, such as cannabinoid receptors.
Biology: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as cannabinoid receptors. It binds selectively to these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through pathways involving G-protein coupled receptors and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride
- 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride
Uniqueness
3-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, such as the cyclohexyl group and the fluorophenyl group, which confer distinct physicochemical properties and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h7-10,16H,1-6,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJFOIQAZGKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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